molecular formula C24H19ClF3N5OS B11782890 2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11782890
M. Wt: 518.0 g/mol
InChI Key: TVOYCMTVMIOREA-UHFFFAOYSA-N
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Description

2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a trifluoromethyl group. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group is particularly notable, as it can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The chlorophenyl group is introduced via a nucleophilic substitution reaction, while the trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to increased potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide: This compound is unique due to the presence of both the triazole ring and the trifluoromethyl group.

    Other Triazole Derivatives: Compounds containing the triazole ring but lacking the trifluoromethyl group.

    Other Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group but lacking the triazole ring.

Uniqueness

The combination of the triazole ring and the trifluoromethyl group in this compound makes it unique compared to other compounds

Properties

Molecular Formula

C24H19ClF3N5OS

Molecular Weight

518.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H19ClF3N5OS/c25-17-9-11-18(12-10-17)29-14-21-31-32-23(33(21)20-7-2-1-3-8-20)35-15-22(34)30-19-6-4-5-16(13-19)24(26,27)28/h1-13,29H,14-15H2,(H,30,34)

InChI Key

TVOYCMTVMIOREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CNC4=CC=C(C=C4)Cl

Origin of Product

United States

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